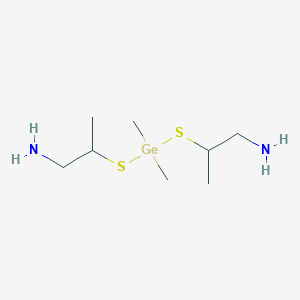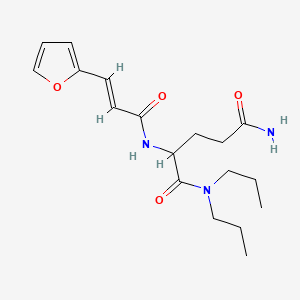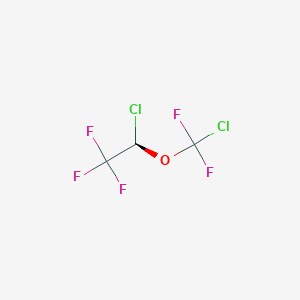
2,2'-((Dimethylgermylene)dithio)bis(1-propylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) typically involves the reaction of dimethylgermylene dichloride with 1-propylamine in the presence of a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)2GeCl2+2C3H7NH2+S→(CH3)2Ge(SC3H7NH2)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques like distillation, crystallization, and chromatography may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where the germanium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted organogermanium compounds
Aplicaciones Científicas De Investigación
2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism by which 2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and germanium atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-((Dimethylgermylene)dithio)bis(1-ethylamine)
- 2,2’-((Dimethylgermylene)dithio)bis(1-butylamine)
- 2,2’-((Dimethylgermylene)dithio)bis(1-phenylamine)
Uniqueness
2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) is unique due to its specific combination of germanium, sulfur, and nitrogen atoms, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
91485-91-5 |
|---|---|
Fórmula molecular |
C8H22GeN2S2 |
Peso molecular |
283.0 g/mol |
Nombre IUPAC |
2-[1-aminopropan-2-ylsulfanyl(dimethyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C8H22GeN2S2/c1-7(5-10)12-9(3,4)13-8(2)6-11/h7-8H,5-6,10-11H2,1-4H3 |
Clave InChI |
MNLCJKIKPZNHSD-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)S[Ge](C)(C)SC(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















